N-(4-bromophenyl)-2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide
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Overview
Description
2-[(7-ALLYL-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]-N-(4-BROMOPHENYL)ACETAMIDE is a complex organic compound with a molecular formula of C18H19N5O3SBr. This compound is notable for its unique structure, which includes a purine base, an allyl group, and a bromophenylacetamide moiety. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-ALLYL-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]-N-(4-BROMOPHENYL)ACETAMIDE typically involves multiple stepsCommon reagents used in these reactions include allyl bromide, bromophenylacetic acid, and various catalysts to facilitate the reactions .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(7-ALLYL-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]-N-(4-BROMOPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule .
Scientific Research Applications
2-[(7-ALLYL-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]-N-(4-BROMOPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases, although more research is needed.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(7-ALLYL-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]-N-(4-BROMOPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
7-ALLYL-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURINE-8-CARBALDEHYDE: This compound shares the purine base and allyl group but lacks the bromophenylacetamide moiety.
METHYL [(7-ALLYL-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETATE: This compound has a similar purine base and allyl group but differs in the ester functional group.
Uniqueness
2-[(7-ALLYL-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]-N-(4-BROMOPHENYL)ACETAMIDE is unique due to its combination of a purine base, an allyl group, and a bromophenylacetamide moiety. This unique structure contributes to its distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C18H18BrN5O3S |
---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(1,3-dimethyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H18BrN5O3S/c1-4-9-24-14-15(22(2)18(27)23(3)16(14)26)21-17(24)28-10-13(25)20-12-7-5-11(19)6-8-12/h4-8H,1,9-10H2,2-3H3,(H,20,25) |
InChI Key |
FFSKFJIHKWOBTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)Br)CC=C |
Origin of Product |
United States |
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